molecular formula C11H13BrF2N2 B8123718 5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine

Cat. No.: B8123718
M. Wt: 291.13 g/mol
InChI Key: MCULEQPLDDTYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine is an organic compound that features a bromine atom, a difluorinated piperidine ring, and a phenylamine group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine typically involves multiple steps:

    Bromination: Introduction of a bromine atom to the phenylamine ring.

    Piperidine Ring Formation: Synthesis of the difluorinated piperidine ring.

    Coupling Reaction: Coupling the brominated phenylamine with the difluorinated piperidine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine or piperidine ring.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: The bromine atom is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, but could include various substituted phenylamines or modified piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or receptors.

    Pathways: Modulating signaling pathways or enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-benzene
  • 2-(3,3-Difluoro-piperidin-1-yl)-phenylamine
  • 5-Bromo-2-(piperidin-1-yl)-phenylamine

Uniqueness

The presence of both bromine and difluorinated piperidine in 5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine may confer unique chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULEQPLDDTYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)Br)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.